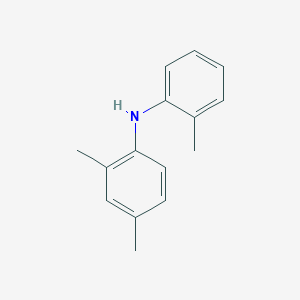

2,4-Dimethyl-N-(o-tolyl)aniline

Vue d'ensemble

Description

2,4-Dimethyl-N-(o-tolyl)aniline is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of two methyl groups attached to the benzene ring and an N-(o-tolyl) substituent, which is a toluene molecule where one hydrogen atom has been replaced by an amine group. This compound is structurally related to other dimethyl aniline derivatives and aromatic amines that have been studied for various applications, including their use in the synthesis of nonlinear optical materials, dendrimers, and polymers, as well as their reactivity in chemical reactions such as ozonolysis.

Synthesis Analysis

The synthesis of compounds related to 2,4-Dimethyl-N-(o-tolyl)aniline often involves condensation reactions, as seen in the synthesis of 2,3-Dimethyl-N-[4-(Nitro) benzylidene] aniline, which was synthesized by a condensation reaction and grown into single crystals using the slow evaporation technique . Similarly, dendrimers incorporating aniline derivatives have been synthesized through iterative convergent- and chemoselective synthesis, involving SN2-Ar aminations and Williamson etherifications .

Molecular Structure Analysis

The molecular structure of related aniline derivatives has been characterized using various spectroscopic methods. For instance, the structure of 2,3-Dimethyl-N-[4-(Nitro) benzylidene] aniline was investigated using proton and carbon nuclear magnetic resonance, mass spectrum analysis, and vibration spectrum analysis . The crystal structure of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline was determined by single-crystal X-ray diffraction, revealing non-planar heterocyclic rings .

Chemical Reactions Analysis

Aromatic amines like 2,4-Dimethyl-N-(o-tolyl)aniline undergo various chemical reactions. The reactions of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline with phosphorus oxychloride and thiophosphoryl chloride have been studied, leading to the formation of heterocyclic products . The ozonolysis of 2,4-xylidine (2,4-dimethyl-aniline) in acidic aqueous solution has been investigated, revealing primary reaction products such as 2,4-dimethyl-nitrobenzene and 2,4-dimethyl-phenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The optical absorbance and thermal behavior of 2,3-Dimethyl-N-[4-(Nitro) benzylidene] aniline were ascertained by Ultraviolet-Visible spectrum and thermo gravimetric/differential thermal analysis, respectively . The electronic structure and properties of dimethyl-aniline polymers have been studied by X-ray photoelectron and infrared spectroscopies, with their electrochemical properties investigated by UV-visible spectroscopy .

Applications De Recherche Scientifique

Kinetic Studies in Ozonolysis

2,4-Dimethyl-N-(o-tolyl)aniline, also known as 2,4-xylidine, has been studied for its behavior in ozonolysis in acidic aqueous solutions. A study by Machulek et al. (2009) explored the major reaction products of this process, revealing primary products like 2,4-dimethyl-nitrobenzene and 2,4-dimethyl-phenol. These products suggest electron transfer and substitution reactions during ozonolysis (Machulek et al., 2009).

Reactivity and Synthesis

The compound's reactivity has been a subject of interest. Knorr et al. (1993) investigated its synthesis and reactivity, particularly examining the lone electron pair donor quality of the imino function. Their findings revealed its resistance to nucleophilic attack and the ease of nitration and bromination in the aromatic p-position, demonstrating its unique chemical properties and potential applications in synthesis (Knorr et al., 1993).

Application in Heterocyclic Product Synthesis

Cameron et al. (1979) explored the reactions of a similar compound, 4-methyl-2-[N-(p-toluidinyl)methyl] aniline, with phosphorus oxychloride and thiophosphoryl chloride, leading to the creation of complex heterocyclic products. This study indicates the potential of 2,4-dimethyl-N-(o-tolyl)aniline in synthesizing specialized chemical structures (Cameron et al., 1979).

Fluorescent Thermometer Development

In a fascinating application, Cao et al. (2014) demonstrated the use of a derivative of 2,4-dimethyl-N-(o-tolyl)aniline in creating a ratiometric fluorescent thermometer. This thermometer, which exhibits increased fluorescence intensity with temperature, showcases the potential of 2,4-dimethyl-N-(o-tolyl)aniline derivatives in advanced sensor technology (Cao et al., 2014).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

2,4-dimethyl-N-(2-methylphenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-11-8-9-15(13(3)10-11)16-14-7-5-4-6-12(14)2/h4-10,16H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCQDZNBYWMIES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC=CC=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

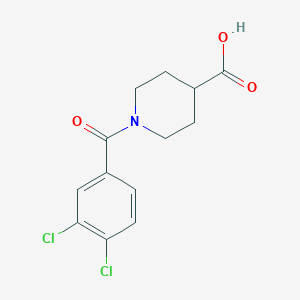

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate](/img/structure/B3034231.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)

![3-Azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B3034241.png)

![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)